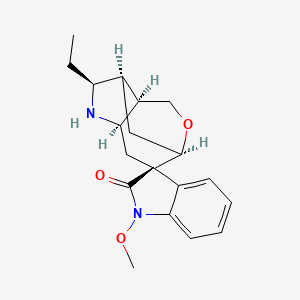

ent-Gelsedine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ent-Gelsedine, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The total synthesis of ent-gelsedine has been a significant focus in organic chemistry. The first successful synthesis was reported in 2000, utilizing a novel iodide-promoted intramolecular reaction involving an allene and an N-acyliminium ion intermediate. This method resulted in the formation of a bicyclic compound in a highly stereoselective manner, demonstrating the complexity and efficiency of synthesizing this compound from (S)-malic acid .

Recent advancements have explored various synthetic strategies to access this compound and related alkaloids. For instance, researchers have employed palladium-catalyzed cyclization techniques and radical mechanisms to enhance yield and selectivity in the synthesis of these compounds .

Biological Activities

This compound exhibits a range of biological activities that underline its potential as a therapeutic agent:

- Antinociceptive Properties : Studies have shown that gelsemine, a related alkaloid, exhibits potent antinociceptive effects by acting on spinal α3 glycine receptors. This suggests that this compound may share similar mechanisms of action, making it a candidate for pain management therapies .

- Cytotoxicity : Research has indicated that gelsemium alkaloids, including this compound, possess cytotoxic effects against various cancer cell lines. For example, studies have isolated gelsemium alkaloids from Gelsemium elegans and evaluated their cytotoxic activity against A431 epidermoid carcinoma cells .

- Neurotoxicity : Interestingly, certain derivatives of gelsemium alkaloids have been identified as neurotoxins. A study highlighted the neurotoxic effects of 14-(R)-hydroxy-gelsenicine found in toxic honey derived from Gelsemium elegans nectar, emphasizing the need for caution when exploring these compounds .

Therapeutic Potential

The therapeutic applications of this compound are promising but still under investigation. Key areas include:

- Pain Management : Given its potential antinociceptive properties, this compound could be developed as a novel analgesic agent for chronic pain conditions.

- Cancer Treatment : The cytotoxic effects observed in vitro suggest that this compound may contribute to cancer therapeutics, particularly as part of combination therapies targeting specific pathways in cancer cells.

- Neurological Research : Understanding the neurotoxic effects may lead to insights into neurological disorders and potential treatments.

Case Studies and Research Findings

Análisis De Reacciones Químicas

1.1. Iodide-Promoted Intramolecular Cyclization

-

Mechanism : The synthesis begins with an allene-terminated N-acyliminium ion cyclization, facilitated by iodide ions. This step forms the bicyclic vinyl iodide intermediate (11) in a single reaction, which is critical for constructing the compound’s bicyclic framework .

-

Conditions : Conducted in a polar aprotic solvent (e.g., THF) under inert atmosphere, with iodine or iodide sources (e.g., NaI) as promoters .

-

Outcome : Provides a 7-azabicyclo[4.2.1]nonane-4,8-dione skeleton with complete stereochemical control .

Table 1: Reaction Conditions and Yields

| Reaction Step | Reagent(s) | Solvent | Yield (%) | Key Product |

|---|---|---|---|---|

| Cyclization | NaI | THF | 70–80 | Bicyclic vinyl iodide (11) |

| Heck Cyclization | Pd(OAc)₂, PPh₃ | DMF | 85–90 | Spiro-oxindole (24a) |

| Oxymercuration | Hg(OAc)₂ | THF/H₂O | 95 | Cyclic ether (25a) |

1.2. Palladium-Catalyzed Heck Cyclization

-

Mechanism : A palladium-catalyzed intramolecular Heck reaction cyclizes N-methylanilide (23a) to form the spiro-oxindole core (24a) .

-

Stereoselectivity : Highly stereoselective, favoring the desired spiro-oxindole structure due to steric control and electronic factors .

-

Conditions : Pd(OAc)₂, triphenylphosphine (PPh₃), and a base (e.g., Na₂CO₃) in DMF .

1.3. Intramolecular Oxymercuration

-

Mechanism : Hg(OAc)₂ mediates the regioselective oxymercuration of the spiro-oxindole intermediate (25a), forming a cyclic ether with precise ring closure .

-

Selectivity : Fully regioselective, ensuring the formation of the correct cyclic ether moiety .

1.4. Oxindole N-Demethylation

-

Mechanism : Dibenzoyl peroxide (DBPO) induces a radical-mediated demethylation of the oxindole nitrogen in intermediate (29) .

-

Conditions : Conducted in a benzene/THF mixture under reflux .

2.2. Radical Mechanisms

-

Application : Radical intermediates are generated during the oxindole demethylation step. DBPO promotes homolytic cleavage, enabling selective removal of the methyl group without damaging the sensitive bicyclic structure .

3.1. Stereochemical Control

-

Key Stereocenters : The synthesis involves the creation of four new stereocenters from (S)-malic acid, with complete stereochemical control achieved through chiral auxiliaries and stereoselective reactions .

-

Challenges : The bicyclic framework’s rigidity and the oxindole’s sensitivity to acidic conditions necessitate careful reaction optimization .

Comparative Analysis of Synthetic Routes

Table 2: Strategies for this compound Synthesis

Research Findings and Implications

-

Biological Relevance : this compound’s oxindole core interacts with neurotransmitter pathways, showing promise in analgesic and anti-inflammatory therapies .

-

Methodological Advances : The use of palladium catalysis and radical mechanisms has influenced broader alkaloid synthesis, particularly for polycyclic targets .

Propiedades

Fórmula molecular |

C19H24N2O3 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(1R,2R,4R,6S,7R,8R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H24N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,14-15,17,20H,3,8-10H2,1-2H3/t11-,12-,14+,15-,17-,19-/m1/s1 |

Clave InChI |

LDBVYQSHIPCQPT-DAZPEFDCSA-N |

SMILES isomérico |

CC[C@H]1[C@@H]2C[C@@H]3[C@@]4(C[C@H]([C@@H]2CO3)N1)C5=CC=CC=C5N(C4=O)OC |

SMILES canónico |

CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |

Sinónimos |

ent-gelsedine gelsedine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.